Molybdenum

Descripción general

Descripción

El molibdeno es un elemento químico con el símbolo Mo y número atómico 42. Es un metal gris plateado que pertenece al grupo de metales de transición en la tabla periódica. El molibdeno es conocido por su alto punto de fusión, que es de 2623 °C, lo que lo convierte en uno de los elementos más resistentes al calor. No se encuentra libre en la naturaleza, sino que generalmente se obtiene de minerales como la molibdenita (disulfuro de molibdeno, MoS₂) y la wulfenita (molibdato de plomo, PbMoO₄) .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El molibdeno se puede sintetizar mediante diversos métodos, que incluyen:

Reducción de trióxido de molibdeno: El trióxido de molibdeno (MoO₃) se reduce con gas hidrógeno a altas temperaturas para producir molibdeno metálico. [ \text{MoO}_3 + 3\text{H}_2 \rightarrow \text{Mo} + 3\text{H}_2\text{O} ]

Reducción carbo-térmica: El trióxido de molibdeno se reduce con carbono a altas temperaturas. [ \text{MoO}_3 + 3\text{C} \rightarrow \text{Mo} + 3\text{CO} ]

Métodos de producción industrial: El principal método industrial para producir molibdeno implica la tostación de mineral de molibdenita para producir trióxido de molibdeno, que luego se reduce a molibdeno metálico. El proceso incluye:

Tostación: La molibdenita (MoS₂) se tuesta en presencia de oxígeno para producir trióxido de molibdeno (MoO₃) y dióxido de azufre (SO₂). [ 2\text{MoS}_2 + 7\text{O}_2 \rightarrow 2\text{MoO}_3 + 4\text{SO}_2 ]

Reducción: El trióxido de molibdeno luego se reduce con gas hidrógeno para producir molibdeno metálico. [ \text{MoO}_3 + 3\text{H}_2 \rightarrow \text{Mo} + 3\text{H}_2\text{O} ]

Tipos de reacciones:

Oxidación: El molibdeno se puede oxidar para formar trióxido de molibdeno (MoO₃). [ 2\text{Mo} + 3\text{O}_2 \rightarrow 2\text{MoO}_3 ]

Reducción: El trióxido de molibdeno se puede reducir a molibdeno metálico. [ \text{MoO}_3 + 3\text{H}_2 \rightarrow \text{Mo} + 3\text{H}_2\text{O} ]

Halogenación: El molibdeno reacciona con los halógenos para formar haluros de molibdeno, como el hexafluoruro de molibdeno (MoF₆). [ \text{Mo} + 3\text{F}_2 \rightarrow \text{MoF}_6 ]

Reactivos y condiciones comunes:

Agentes oxidantes: Oxígeno, halógenos.

Agentes reductores: Gas hidrógeno, carbono.

Condiciones de reacción: Altas temperaturas, atmósferas controladas.

Productos principales:

Óxidos: Trióxido de molibdeno (MoO₃).

Haluros: Hexafluoruro de molibdeno (MoF₆).

Aplicaciones Científicas De Investigación

El molibdeno tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Química: Utilizado como catalizador en diversas reacciones químicas, incluida la síntesis de amoníaco y la desulfuración de productos derivados del petróleo.

Biología: Elemento traza esencial en enzimas como la xantina oxidasa, la aldehído oxidasa y la sulfito oxidasa, que son cruciales para los procesos metabólicos.

Mecanismo De Acción

El molibdeno ejerce sus efectos principalmente a través de su papel como cofactor en diversas enzimas. Estas enzimas catalizan importantes reacciones redox en el cuerpo. Por ejemplo:

Xantina oxidasa: Cataliza la oxidación de la hipoxantina a xantina y la xantina a ácido úrico, generando especies reactivas de oxígeno en el proceso.

Sulfito oxidasa: Cataliza la oxidación de sulfito a sulfato, lo que es crucial para el metabolismo de los aminoácidos que contienen azufre.

Aldehído oxidasa: Involucrada en la oxidación de aldehídos a ácidos carboxílicos, jugando un papel en el metabolismo de los fármacos .

Comparación Con Compuestos Similares

El molibdeno a menudo se compara con otros metales de transición como el tungsteno y el cromo debido a sus propiedades similares:

Tungsteno: Al igual que el molibdeno, el tungsteno tiene un alto punto de fusión y se utiliza en aplicaciones de alta temperatura. El tungsteno es más denso y tiene un punto de fusión más alto que el molibdeno.

Cromo: El cromo también se utiliza en aleaciones de acero por su resistencia a la corrosión. A diferencia del molibdeno, el cromo forma una capa protectora de óxido que evita una mayor oxidación.

Compuestos similares:

- Tungsteno (W)

- Cromo (Cr)

- Vanadio (V)

La combinación única de molibdeno de alto punto de fusión, resistencia y resistencia a la corrosión lo hace particularmente valioso en aplicaciones que requieren durabilidad y estabilidad en condiciones extremas.

Propiedades

Número CAS |

7439-98-7 |

|---|---|

Fórmula molecular |

Mo+2 |

Peso molecular |

95.95 g/mol |

Nombre IUPAC |

molybdenum(2+) |

InChI |

InChI=1S/Mo/q+2 |

Clave InChI |

MMVYPOCJESWGTC-UHFFFAOYSA-N |

Impurezas |

Impurities: trace metals, potassium, sodium. Impurities: Carbon, oxygen, nitrogen, iron, nickel, silicon. |

SMILES |

[Mo] |

SMILES canónico |

[Mo+2] |

Apariencia |

Solid powder |

Punto de ebullición |

8717 °F at 760 mmHg (NIOSH, 2024) 4639 °C 4612 °C 8717 °F |

Color/Form |

Dark-gray or black powder with metallic luster or coherent mass of silver white color; body centered cubic structure Very hard, but more ductile that the chemically similar element tungsten Gray-black metal, cubic |

Densidad |

10.28 (NIOSH, 2024) - Denser than water; will sink 10.2 g/cu cm 10.2 g/cm³ 10.28 |

melting_point |

2622 °C |

| 7439-98-7 16065-87-5 22541-84-0 |

|

Descripción física |

Solid |

Pictogramas |

Flammable; Health Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

FAIRLY STABLE @ ORDINARY TEMP |

Solubilidad |

Insoluble (NIOSH, 2024) Practically insoluble in alkali hydroxides or fused alkalis; reacts with nitric acid, hot concentrated sulfuric acid, fused potassium chlorate or nitrate Insoluble in water; soluble in nitric acid, sulfuric acid; slightly soluble in hydrochloric acid; insoluble in hydrofluoric acid, dilute sulfuric acid Insoluble in hydrochloric acid and hydrogen fluoride, ammonia, sodium hydroxide, or dilute sulfuric acid; soluble in hot concentrated sulfuric or nitric acids Solubility in water: none Insoluble |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Molybdenum Molybdenum 98 Molybdenum-98 |

Presión de vapor |

0 mmHg (approx) (NIOSH, 2024) Vapor pressure: 1.83X10-9 Pa at 1600 K; 4.07X10-7 Pa at 1800 K; 3.03X10-5 Pa at 2000 K 0.00102 Pa at 2200 K; 0.0189 Pa at 2400 K /Calculated/ 1 Pa at 2469 °C (solid); 10 Pa at 2721 °C; 100 Pa at 3039 °C; 1 kPa at 3434 °C; 10 kPa at 3939 °C; 100 kPa at 4606 °C 0 mmHg (approx) |

Origen del producto |

United States |

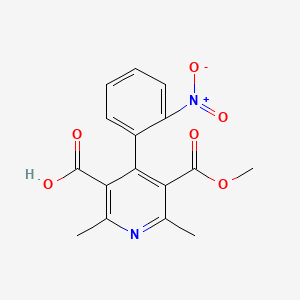

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(4-Methoxyphenyl)benzimidazol-5-yl]-piperidin-1-ylmethanone](/img/structure/B1677342.png)